2-Acetamido-1,3-thiazole-4-carboxylic acid

Description

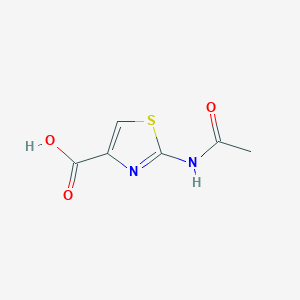

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3S/c1-3(9)7-6-8-4(2-12-6)5(10)11/h2H,1H3,(H,10,11)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKINQVZUSLLCJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357007 | |

| Record name | 2-Acetamido-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50602-38-5 | |

| Record name | 2-Acetamido-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetamido-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Properties of 2-Acetamido-1,3-thiazole-4-carboxylic acid

Abstract

2-Acetamido-1,3-thiazole-4-carboxylic acid is a heterocyclic compound of significant interest in the fields of medicinal chemistry and drug development. The thiazole ring is a core structural motif in numerous biologically active compounds, including commercial drugs. The presence of both a carboxylic acid and an acetamido group provides versatile handles for chemical modification and potential interactions with biological targets. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological potential of this compound, tailored for researchers, scientists, and professionals in drug development.

Introduction to the Thiazole Scaffold

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, found in a wide array of therapeutic agents. Thiazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1] The this compound core combines the key features of the thiazole nucleus with functional groups that can modulate its pharmacokinetic and pharmacodynamic properties. The carboxylic acid at the 4-position can act as a hydrogen bond donor/acceptor or a metal chelator, while the 2-acetamido group influences the electronic properties of the ring and provides an additional site for molecular interactions.

Synthesis of this compound

The most common and effective method for constructing the 2-aminothiazole ring system is the Hantzsch thiazole synthesis. This method typically involves the condensation reaction between an α-haloketone or its equivalent and a thioamide. For the target molecule, a plausible and efficient pathway begins with the synthesis of the corresponding ethyl ester, which is then hydrolyzed to yield the final carboxylic acid.

A generalized synthetic workflow is depicted below.

Figure 1: General synthetic workflow for this compound.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Ethyl 2-Acetamido-1,3-thiazole-4-carboxylate

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-acetylthiourea (1.0 equivalent) and absolute ethanol to form a slurry.

-

Add ethyl bromopyruvate (1.05 equivalents) dropwise to the stirring mixture at room temperature.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. A solid precipitate should form.

-

Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

-

The crude product can be further purified by recrystallization from ethanol to yield pure ethyl 2-acetamido-1,3-thiazole-4-carboxylate as a solid.

Step 2: Hydrolysis to this compound

-

Suspend the ethyl ester intermediate (1.0 equivalent) in a mixture of methanol and water in a round-bottom flask.[2]

-

Add an aqueous solution of sodium hydroxide or potassium hydroxide (2-3 equivalents) to the suspension.[2]

-

Stir the mixture at ambient temperature for 2-4 hours, during which the solid should dissolve as the ester is saponified.[2]

-

After the reaction is complete (monitored by TLC), wash the solution with a nonpolar organic solvent like dichloromethane to remove any unreacted ester.

-

Cool the aqueous phase in an ice bath and acidify to a pH of approximately 3 by the dropwise addition of dilute hydrochloric acid.[2]

-

A white or off-white precipitate of the carboxylic acid will form.

-

Collect the final product by vacuum filtration, wash with cold water, and dry under high vacuum to afford pure this compound.[2]

Physicochemical and Spectroscopic Properties

The properties of this compound are dictated by its constituent functional groups. The carboxylic acid moiety confers acidic properties and allows for salt formation, while the amide and thiazole core contribute to its polarity and potential for hydrogen bonding.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₆H₆N₂O₃S |

| Molecular Weight | 186.19 g/mol |

| Appearance | White to off-white solid |

| Acidity (pKa) | Expected to be in the range of 3-4 for the carboxylic acid[3] |

| Solubility | Sparingly soluble in water; soluble in alkaline solutions and polar organic solvents like DMSO and DMF. |

| Melting Point | Typically high for heterocyclic carboxylic acids due to strong intermolecular hydrogen bonding. |

Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation of the synthesized compound.

Table 2: Spectroscopic Data Interpretation

| Technique | Region/Shift | Interpretation |

| FTIR (cm⁻¹) | 3300-2500 (broad) | O-H stretch of the carboxylic acid |

| ~3200 | N-H stretch of the amide | |

| ~1700 | C=O stretch of the carboxylic acid | |

| ~1680 | C=O stretch of the amide (Amide I band) | |

| ¹H NMR (ppm) | 12.0-13.0 (s, 1H) | COOH proton |

| 10.0-11.0 (s, 1H) | N-H proton of the amide | |

| ~8.0 (s, 1H) | C5-H proton of the thiazole ring | |

| ~2.2 (s, 3H) | -COCH₃ protons of the acetamido group | |

| ¹³C NMR (ppm) | ~170 | Carbonyl carbon of the amide |

| ~165 | Carbonyl carbon of the carboxylic acid | |

| ~160 | C2 carbon of the thiazole ring | |

| ~145 | C4 carbon of the thiazole ring | |

| ~115 | C5 carbon of the thiazole ring | |

| ~23 | Methyl carbon of the acetamido group |

Note: NMR shifts are approximate and depend on the solvent used.

Biological Properties and Potential Applications

While data on the specific biological activity of this compound is limited, the broader class of 2-amino-1,3-thiazole-4-carboxylic acid derivatives has been extensively studied. These compounds have demonstrated significant potential in both agrochemical and pharmaceutical applications.

Key Reported Activities:

-

Antifungal and Antiviral Activity: Numerous derivatives have shown potent fungicidal activity against a range of plant pathogens and antiviral activity against viruses like the Tobacco Mosaic Virus (TMV).

-

Anticancer Activity: The 2-aminothiazole core is present in the FDA-approved tyrosine kinase inhibitor Dasatinib.[4] Various derivatives of 2-amino-thiazole-5-carboxylic acid phenylamide have been synthesized and evaluated for their antiproliferative effects on cancer cell lines, with some showing high potency against leukemia cells.[4][5]

-

Antibacterial Activity: The thiazole nucleus is a common feature in many antibacterial agents, and derivatives of this core structure often exhibit inhibitory effects against various bacterial strains.[1]

Table 3: Biological Activities of Selected 2-Aminothiazole-4-carboxylic Acid Derivatives

| Compound Class | Activity | Target Organism/Cell Line | Reported Potency | Reference |

| 2-Amino-1,3-thiazole-4-carboxylic acid amides | Fungicidal | P. piricola, S. sclerotiorum, etc. | >50% inhibition at 50 µg/mL | |

| 2-Amino-1,3-thiazole-4-carboxylic acid esters | Antiviral | Tobacco Mosaic Virus (TMV) | Good protective & curative activity at 100 µg/mL | |

| 2-Amino-thiazole-5-carboxamide derivatives | Anticancer | Human K563 leukemia cells | IC₅₀ values comparable to Dasatinib | [4] |

Drug Development and Screening Workflow

The development of new therapeutic agents from this scaffold typically follows a structured screening process to identify lead compounds.

Figure 2: A generalized workflow for the biological screening of novel thiazole derivatives.

Conclusion

This compound represents a valuable building block for the synthesis of novel compounds with therapeutic or agrochemical potential. Its synthesis is readily achievable through established methods like the Hantzsch condensation followed by ester hydrolysis. The dual functionality of the acetamido and carboxylic acid groups provides ample opportunity for the generation of diverse chemical libraries. Based on the extensive research into related analogs, this scaffold holds significant promise for the development of new antifungal, antiviral, and anticancer agents. This guide provides the foundational knowledge for researchers to synthesize, characterize, and further explore the potential of this versatile heterocyclic compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-(acetylamino)-1,3-thiazole-5-carboxylic acid(SALTDATA: FREE) synthesis - chemicalbook [chemicalbook.com]

- 3. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 4. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Acetamido-1,3-thiazole-4-carboxylic acid: Chemical Structure and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analysis of 2-Acetamido-1,3-thiazole-4-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs to provide a robust predictive framework for its characterization.

Chemical Structure and Properties

This compound belongs to the class of thiazole carboxylic acids, a group of heterocyclic compounds recognized for their diverse biological activities. The core structure consists of a five-membered thiazole ring containing sulfur and nitrogen atoms, substituted with an acetamido group at the 2-position and a carboxylic acid group at the 4-position.

Chemical Formula: C₆H₆N₂O₃S

Molecular Weight: 186.19 g/mol

CAS Number: 50602-38-5[1]

The presence of the acetamido and carboxylic acid functional groups, combined with the aromatic thiazole ring, imparts specific physicochemical properties that influence its biological activity and analytical behavior.

Caption: Chemical structure of this compound.

Synthesis Protocol

Caption: Proposed three-step synthesis workflow.

Experimental Protocols:

Step 1: Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate [2][3]

-

Reactants: Ethyl bromopyruvate and thiourea.

-

Procedure: A mixture of thiourea (1.2 mmol) and ethyl bromopyruvate (1 mmol) in ethanol (2 mL) is refluxed with stirring for 1-2 hours.

-

Work-up: After cooling to room temperature, the reaction mixture is poured into ice water. The resulting precipitate is collected by filtration, washed with cold water, and dried to yield ethyl 2-amino-1,3-thiazole-4-carboxylate.

Step 2: Synthesis of Ethyl 2-acetamido-1,3-thiazole-4-carboxylate

-

Reactants: Ethyl 2-amino-1,3-thiazole-4-carboxylate and acetic anhydride.

-

Procedure: The ethyl 2-amino-1,3-thiazole-4-carboxylate is dissolved in a suitable solvent (e.g., pyridine or glacial acetic acid) and cooled in an ice bath. Acetic anhydride is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Work-up: The mixture is poured into ice water, and the precipitated product is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.

Step 3: Hydrolysis to this compound

-

Reactants: Ethyl 2-acetamido-1,3-thiazole-4-carboxylate.

-

Procedure (Acid Hydrolysis): The ester is refluxed in a mixture of a mineral acid (e.g., HCl or H₂SO₄) and water for several hours.

-

Procedure (Base Hydrolysis): The ester is refluxed in an aqueous or alcoholic solution of a strong base (e.g., NaOH or KOH), followed by acidification with a mineral acid to a pH of approximately 2-3.[4]

-

Work-up: Upon cooling, the carboxylic acid precipitates out of the solution. The solid is collected by filtration, washed with cold water, and dried.

Analytical Characterization

Detailed analytical data for this compound is scarce. Therefore, the following tables provide predicted and representative data based on the analysis of the closely related analog, 2-Acetamido-4-methyl-5-thiazolecarboxylic acid ethyl ester , and general knowledge of the spectral properties of the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet | 1H | -COOH |

| ~12.5 | Singlet | 1H | -NH- |

| ~8.1 | Singlet | 1H | Thiazole C5-H |

| ~2.2 | Singlet | 3H | -COCH₃ |

Note: The chemical shifts for the carboxylic acid and amide protons can be broad and may vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~170-185 | -COOH |

| ~165-170 | -C=O (amide) |

| ~158 | Thiazole C2 |

| ~145 | Thiazole C4 |

| ~115 | Thiazole C5 |

| ~23 | -COCH₃ |

Reference data for 2-Acetamido-4-methyl-5-thiazolecarboxylic acid ethyl ester is available but not directly applicable due to structural differences.[5][6]

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: Predicted FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| ~3200 | Medium | N-H stretch (amide) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1680 | Strong | C=O stretch (amide I) |

| ~1550 | Medium | N-H bend (amide II) |

| ~1400-1200 | Medium | C-N stretch, C-O stretch |

Reference FTIR data for 2-Acetamido-4-methyl-5-thiazolecarboxylic acid ethyl ester shows characteristic peaks for the amide and ester groups.[7][8]

Mass Spectrometry (MS)

While a specific mass spectrum for the target compound was not found, the expected molecular ion peak [M]⁺ would be at m/z = 186.19. Fragmentation would likely involve the loss of the carboxylic acid group (-45) and the acetyl group (-43).

High-Performance Liquid Chromatography (HPLC)

A specific HPLC method for this compound is not documented. However, a suitable method can be developed based on methods for similar compounds.

Table 4: Proposed HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) |

| Elution | Isocratic or gradient, depending on sample complexity |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV at a wavelength between 254 nm and 350 nm |

| Injection Volume | 10 - 20 µL |

This proposed method is based on general principles for the separation of carboxylic acids and thiazole derivatives.[9][10][11]

Caption: General workflow for HPLC analysis.

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, the broader class of thiazole derivatives is known to exhibit a range of pharmacological effects. Two potential areas of interest for this compound are urease inhibition and modulation of the NF-κB signaling pathway.

Urease Inhibition

Thiazole and thiadiazole derivatives have been identified as competitive inhibitors of urease, an enzyme implicated in infections by pathogens like Helicobacter pylori.[12][13][14][15] The mechanism of inhibition often involves the coordination of the heterocyclic nitrogen and sulfur atoms to the nickel ions in the active site of the urease enzyme.

Caption: Competitive inhibition of the urease enzyme.

NF-κB Signaling Pathway Modulation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammatory responses. Dysregulation of this pathway is associated with various inflammatory diseases and cancers. Some thiazole derivatives have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[4][16][17] This inhibition can occur through various mechanisms, including the prevention of IκBα degradation, which keeps NF-κB sequestered in the cytoplasm.

Caption: Inhibition of the NF-κB signaling pathway.

Conclusion

This compound is a molecule of interest for researchers in medicinal chemistry and drug development due to the established biological activities of the thiazole scaffold. While direct experimental data for this specific compound is limited, this guide provides a comprehensive framework for its synthesis and analysis based on data from closely related compounds and established chemical principles. Further research is warranted to fully elucidate the specific analytical properties and biological mechanisms of action of this compound.

References

- 1. scbt.com [scbt.com]

- 2. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kinetics of novel competitive inhibitors of urease enzymes by a focused library of oxadiazoles/thiadiazoles and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and synthesis of novel anti-urease imidazothiazole derivatives with promising antibacterial activity against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Design and Development of Novel Pyrazole-Thiadiazole Derivatives as NF-ĸB Inhibitor and Cardioprotective Effect against Isoproterenol Induced Myocardial Infarction in Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. turkjps.org [turkjps.org]

"physical and chemical properties of 2-Acetamido-1,3-thiazole-4-carboxylic acid"

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 2-Acetamido-1,3-thiazole-4-carboxylic acid. It includes detailed information on its spectroscopic characteristics, a plausible synthesis and analysis workflow, and an exploration of its potential biological activities based on related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physical and Chemical Properties

Structural Information

| Property | Value |

| Molecular Formula | C₆H₆N₂O₃S |

| Molecular Weight | 186.19 g/mol [1] |

| CAS Number | 50602-38-5[1] |

| SMILES | CC(=O)NC1=NC(=CS1)C(=O)O[1] |

Physical Properties

Quantitative experimental data for the melting point, boiling point, and solubility of this compound are limited. The table below presents data for related compounds to provide an approximate reference. A predicted flash point for the target compound has been reported as 315 °C.[1]

| Property | Value (Predicted or from Related Compounds) |

| Melting Point | Not available. (For reference, thiazole-4-carboxylic acid melts at 195-199 °C[2]) |

| Boiling Point | Not available. (For reference, thiazole-4-carboxylic acid boils at 191 °C[2]) |

| pKa | Not available. (For reference, the predicted pKa of thiazole-4-carboxylic acid is 3.57[2]) |

| Solubility | Expected to have low solubility in water and non-polar organic solvents, with better solubility in polar aprotic solvents like DMSO and DMF. |

Spectroscopic Analysis

No specific experimental spectra for this compound are publicly available. However, based on the known spectral data of the closely related 2-Acetamido-4-methyl-5-thiazolecarboxylic acid ethyl ester and general principles of spectroscopy for carboxylic acids and amides, a predicted spectral profile can be constructed.[3][4][5]

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~13.0 | Broad Singlet | Carboxylic acid proton (-COOH) |

| ~12.0 | Singlet | Amide proton (-NH) |

| ~8.0 | Singlet | Thiazole proton (C5-H) |

| ~2.2 | Singlet | Acetyl methyl protons (-CH₃) |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~170.0 | Carboxylic acid carbonyl carbon (-COOH) |

| ~168.0 | Amide carbonyl carbon (-C=O) |

| ~158.0 | Thiazole carbon (C2) |

| ~145.0 | Thiazole carbon (C4) |

| ~120.0 | Thiazole carbon (C5) |

| ~23.0 | Acetyl methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (carboxylic acid, hydrogen-bonded) |

| ~3200 | Medium | N-H stretch (amide) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1680 | Strong | C=O stretch (Amide I band) |

| ~1550 | Medium | N-H bend (Amide II band) |

| ~1300 | Medium | C-O stretch (carboxylic acid) |

Experimental Protocols

A detailed, validated experimental protocol for the synthesis of this compound is not available. However, a plausible synthetic route can be designed based on well-established organic chemistry reactions, including the Hantzsch thiazole synthesis, amide formation, and ester hydrolysis.

Proposed Synthesis Workflow

The synthesis can be envisioned as a three-step process starting from ethyl 2-chloroacetoacetate.

Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate

This reaction involves the condensation of an α-haloketone (ethyl 2-chloroacetoacetate) with a thioamide (thiourea).[6][7][8]

-

Reagents: Ethyl 2-chloroacetoacetate, thiourea, ethanol.

-

Procedure: A solution of ethyl 2-chloroacetoacetate and thiourea in ethanol is refluxed for several hours. The reaction mixture is then cooled, and the product, ethyl 2-amino-1,3-thiazole-4-carboxylate, is expected to precipitate. The solid can be collected by filtration and washed with cold ethanol.

Step 2: Acetylation of Ethyl 2-amino-1,3-thiazole-4-carboxylate

The amino group of the thiazole is acetylated using acetic anhydride.[9][10][11]

-

Reagents: Ethyl 2-amino-1,3-thiazole-4-carboxylate, acetic anhydride, pyridine (as a catalyst and base).

-

Procedure: The synthesized ethyl 2-amino-1,3-thiazole-4-carboxylate is dissolved in pyridine, and acetic anhydride is added dropwise at 0 °C. The reaction is then stirred at room temperature until completion (monitored by TLC). The product, ethyl 2-acetamido-1,3-thiazole-4-carboxylate, can be isolated by pouring the reaction mixture into ice water, followed by filtration of the resulting precipitate.

Step 3: Hydrolysis of Ethyl 2-acetamido-1,3-thiazole-4-carboxylate

The final step is the saponification of the ethyl ester to the carboxylic acid.[12]

-

Reagents: Ethyl 2-acetamido-1,3-thiazole-4-carboxylate, sodium hydroxide, water/ethanol mixture.

-

Procedure: The ester is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution and heated to reflux. After the reaction is complete, the mixture is cooled, and the ethanol is removed under reduced pressure. The aqueous solution is then acidified with hydrochloric acid to a pH of approximately 3-4, which should precipitate the desired this compound. The solid product is collected by filtration, washed with cold water, and dried.

Purification and Analysis

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[13]

-

Analysis: The purity of the final compound can be assessed using reverse-phase high-performance liquid chromatography (RP-HPLC).[14][15][16] A C18 column with a mobile phase consisting of a gradient of water (with 0.1% formic or acetic acid) and acetonitrile would likely provide good separation. The structure can be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been extensively studied, the thiazole scaffold is a common feature in many biologically active compounds. Based on the activities of structurally similar molecules, two potential mechanisms of action can be hypothesized: antifungal activity through inhibition of ergosterol biosynthesis and anticancer activity via inhibition of tubulin polymerization.[17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32]

Hypothetical Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis

Many azole-containing compounds function as antifungal agents by inhibiting lanosterol 14α-demethylase (encoded by the ERG11 gene), a key enzyme in the ergosterol biosynthesis pathway.[18][21][33] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to impaired membrane function and fungal cell death.

Hypothetical Anticancer Mechanism: Inhibition of Tubulin Polymerization

Several thiazole derivatives have been identified as inhibitors of tubulin polymerization.[17][20][22] Microtubules, which are polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for cell division (mitosis). By binding to tubulin, these inhibitors prevent the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).

Disclaimer: The biological activities and signaling pathways described above are hypothetical and based on the known functions of structurally related compounds. Further experimental validation is required to confirm the specific mechanism of action for this compound.

References

- 1. 2-Acetylamino-thiazole-4-carboxylic acid | 50602-38-5 | ACA60238 [biosynth.com]

- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. synarchive.com [synarchive.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]

- 13. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. teledyneisco.com [teledyneisco.com]

- 16. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Frontiers | Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors [frontiersin.org]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]

- 25. Frontiers | Combined Biosynthetic Pathway Engineering and Storage Pool Expansion for High-Level Production of Ergosterol in Industrial Saccharomyces cerevisiae [frontiersin.org]

- 26. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4 H )-ones as potential tubulin polymerization inhibitors ta ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10094F [pubs.rsc.org]

- 27. Pathways: Microtubule Dynamics | www.antibodies-online.com [antibodies-online.com]

- 28. Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Lanosterol 14 alpha-demethylase (P45014DM): effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 31. bosterbio.com [bosterbio.com]

- 32. Tubulin - Wikipedia [en.wikipedia.org]

- 33. taylorandfrancis.com [taylorandfrancis.com]

The Biological Landscape of 2-Acetamido-1,3-thiazole-4-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Within this broad class, derivatives of 2-acetamido-1,3-thiazole-4-carboxylic acid represent a specific and promising subclass. The incorporation of the acetamido group at the 2-position and a carboxylic acid or its amide/ester derivatives at the 4-position significantly influences the molecule's physicochemical properties and its interactions with biological targets. This technical guide provides an in-depth overview of the reported biological activities of these derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory properties.

Quantitative Biological Activity Data

The biological activity of this compound derivatives has been primarily explored in the context of anticancer research. The following tables summarize the available quantitative data for key compounds.

Table 1: Antiproliferative Activity of 2-Acetamido-1,3-thiazole-5-carboxamide Derivatives

| Compound ID | Structure | Cell Line | Activity (IC₅₀, µM) | Reference |

| 6d | N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | K562 (Leukemia) | Comparable to Dasatinib | [1][2][3][4] |

| MCF-7 (Breast Cancer) | 20.2 | [1][4] | ||

| HT-29 (Colon Cancer) | 21.6 | [1][4] | ||

| MDA-MB-231 (Breast Cancer) | Inactive | [1][4] | ||

| IId | N-(2-chloro-6-methylphenyl)-2-acetamidothiazole-5-carboxamide | MCF-7 (Breast Cancer) | Strong Antiproliferative Activity | [1] |

| MDA-MB-231 (Breast Cancer) | Strong Antiproliferative Activity | [1] | ||

| HT-29 (Colon Cancer) | Strong Antiproliferative Activity | [1] | ||

| IIe | N-(o-tolyl)-2-acetamidothiazole-5-carboxamide | MCF-7 (Breast Cancer) | Strong Antiproliferative Activity | [1] |

| MDA-MB-231 (Breast Cancer) | Strong Antiproliferative Activity | [1] | ||

| HT-29 (Colon Cancer) | Strong Antiproliferative Activity | [1] | ||

| IIf | N-(2,6-dimethylphenyl)-2-acetamidothiazole-5-carboxamide | MCF-7 (Breast Cancer) | Strong Antiproliferative Activity | [1] |

| MDA-MB-231 (Breast Cancer) | Strong Antiproliferative Activity | [1] | ||

| HT-29 (Colon Cancer) | Strong Antiproliferative Activity | [1] |

Table 2: Antimicrobial Activity of Thiazole Derivatives

While specific data for this compound derivatives is limited in the search results, the broader class of thiazoles, including 2-amino and other substituted derivatives, has shown significant antimicrobial potential. The following data for related compounds provides context.

| Compound Class | Organism | Activity (MIC, µg/mL) | Reference |

| 2-Hydrazinyl-thiazole derivatives | Candida albicans | 3.9 | [5] |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans (clinical isolates) | 0.008–7.81 | [6][7] |

| 2-Amino-1,3-thiazole-4-carboxylic acid derivatives | Various Fungi | Good activity at 50 µg/mL | [8][9] |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of research findings. Below are representative protocols for assessing the biological activity of this compound derivatives.

Antiproliferative Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL in serum-free media) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: After incubation, carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 560-590 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the microorganism is added. The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well plate containing broth medium.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) according to established guidelines (e.g., CLSI).

-

Inoculation: Add the microbial inoculum to each well of the 96-well plate. Include a positive control (microorganism with no compound) and a negative control (broth medium only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for the specific microorganism.

-

MIC Determination: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound where no visible growth is observed.

Visualizations: Pathways and Workflows

General Synthetic and Screening Workflow

The development of novel bioactive this compound derivatives typically follows a structured workflow from synthesis to biological evaluation.

Potential Mechanism of Action: Inhibition of Src/Abl Kinase Signaling Pathway

Many thiazole-containing compounds, including the well-known anticancer drug Dasatinib, function as kinase inhibitors. A plausible mechanism of action for bioactive 2-acetamido-1,3-thiazole derivatives is the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Src/Abl pathway.[10][11]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scilit.com [scilit.com]

- 4. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives [html.rhhz.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Acetamido-1,3-thiazole-4-carboxylic Acid: A Potential Coenzyme Precursor in Cellular Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Acetamido-1,3-thiazole-4-carboxylic acid, a heterocyclic compound with emerging interest in the field of biochemistry and drug development. While direct evidence of its role as a coenzyme is currently limited, this document explores the compelling hypothesis that it may serve as a metabolic precursor to a putative coenzyme, 2-acetylthiazole-4-carboxylic acid. This guide details the chemical properties, synthesis, and potential biological significance of this compound, supported by a review of the broader class of thiazole derivatives and their established roles as potent enzyme inhibitors. Detailed experimental protocols, quantitative data on related compounds, and visualizations of proposed metabolic and synthetic pathways are provided to facilitate further research and exploration of this molecule's therapeutic potential.

Introduction

Thiazole-containing compounds are a cornerstone of medicinal chemistry, with a diverse range of applications stemming from their versatile chemical properties and biological activities. The thiazole ring is a key structural motif in the essential coenzyme thiamine pyrophosphate (TPP), which plays a critical role in carbohydrate metabolism. This has spurred significant interest in the biological roles of other thiazole-containing small molecules.

This guide focuses on this compound, a molecule that, based on its structural similarity to known bioactive compounds, holds considerable potential. While its direct enzymatic functions are yet to be fully elucidated, a compelling hypothesis has emerged suggesting its role as a precursor in a novel coenzymatic pathway.

A study by R.H. White in 1990 proposed that the closely related compound, 2-acetylthiazole-4-carboxylic acid, may be a previously undescribed coenzyme due to its widespread occurrence in organisms from all domains of life and the presence of a reactive carbonyl group.[1] This finding provides a strong foundation for the hypothesis that this compound could be a key metabolic intermediate, converted to the putative coenzyme through enzymatic deacetylation.

This document aims to provide a thorough technical resource for researchers interested in exploring this hypothesis and the broader potential of this compound and its derivatives.

Chemical and Physical Properties

This compound is a white solid with the following key properties:

| Property | Value |

| Molecular Formula | C₆H₆N₂O₃S |

| Molecular Weight | 186.19 g/mol |

| CAS Number | 50602-38-5 |

| Appearance | White solid |

| IUPAC Name | 2-(acetylamino)-1,3-thiazole-4-carboxylic acid |

Spectroscopic Data (Predicted and from Related Compounds):

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the thiazole ring proton, a singlet for the acetyl methyl protons, and broad singlets for the amide and carboxylic acid protons.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbons of the amide and carboxylic acid (typically in the 160-180 ppm range), as well as signals for the carbons of the thiazole ring and the acetyl methyl group.[2][3][4]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretching band for the carboxylic acid (around 1700 cm⁻¹), and the amide I (C=O stretch, around 1650 cm⁻¹) and amide II (N-H bend, around 1550 cm⁻¹) bands.[5][6][7]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, most commonly adapting the Hantzsch thiazole synthesis.[8][9][10][11][12] A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

The synthesis begins with the reaction of thiourea with ethyl bromopyruvate to form ethyl 2-aminothiazole-4-carboxylate. This is a classic Hantzsch thiazole synthesis. The resulting amino-ester is then acetylated, followed by hydrolysis of the ester to yield the final carboxylic acid.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis)

The following protocol is adapted from the synthesis of the isomeric 2-(acetylamino)-1,3-thiazole-5-carboxylic acid and is expected to yield the target 4-carboxylic acid derivative with minor modifications.[13]

Step 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate [14]

-

In a round-bottom flask, dissolve thiourea (1.2 mmol) in ethanol (2 mL).

-

Add ethyl bromopyruvate (1 mmol) to the solution.

-

Heat the reaction mixture at 70°C with stirring for 1 hour.

-

Monitor the reaction by thin-layer chromatography.

-

After completion, cool the mixture to room temperature and pour it into ice water.

-

Collect the resulting precipitate by filtration and dry to obtain ethyl 2-aminothiazole-4-carboxylate.

Step 2: Synthesis of Ethyl 2-acetamido-1,3-thiazole-4-carboxylate

-

Dissolve ethyl 2-aminothiazole-4-carboxylate in a suitable solvent such as dichloromethane or pyridine.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride (1.1 equivalents).

-

Allow the reaction to stir at room temperature overnight.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the acetylated product.

Step 3: Hydrolysis to this compound

-

Dissolve ethyl 2-acetamido-1,3-thiazole-4-carboxylate in a mixture of methanol and water.

-

Add a solution of potassium hydroxide (3 equivalents) in water.

-

Stir the mixture at ambient temperature for 2 hours.

-

Wash the solution with dichloromethane to remove any unreacted starting material.

-

Adjust the pH of the aqueous phase to 3 with dilute hydrochloric acid.

-

Stir the resulting slurry overnight at ambient temperature.

-

Isolate the product by filtration, rinse with aqueous methanol and water, and dry under high vacuum to afford this compound as a white solid.

Potential as a Coenzyme Precursor

The central hypothesis regarding the biological role of this compound is its function as a precursor to the putative coenzyme, 2-acetylthiazole-4-carboxylic acid. This proposed pathway involves enzymatic deacetylation to yield 2-aminothiazole-4-carboxylic acid, which could then be a substrate for further enzymatic modification.

Proposed Metabolic Pathway

Caption: Proposed metabolic conversion to a putative coenzyme.

The Role of Deacetylases

The key step in this proposed pathway is the enzymatic hydrolysis of the acetamido group. This reaction is catalyzed by a class of enzymes known as deacetylases. While the specific enzyme responsible for this transformation in vivo has not been identified, the broad substrate specificity of some deacetylases, such as histone deacetylases (HDACs), suggests that such a reaction is plausible.[15][16][17] Further research is needed to identify and characterize the specific deacetylase that may act on this compound.

Thiazole Derivatives as Enzyme Inhibitors

While the coenzyme potential of this compound remains a hypothesis, the broader class of thiazole derivatives has a well-documented history as potent inhibitors of various enzymes. This established activity provides a strong rationale for investigating the therapeutic potential of this and related compounds.

Quantitative Data on Thiazole-Based Enzyme Inhibitors

The following tables summarize the inhibitory activities of various thiazole derivatives against a range of enzymes. This data is provided to illustrate the potential for this class of compounds to interact with biological targets.

Table 1: Inhibition of Cholinesterases by Thiazole Derivatives

| Compound | Enzyme | IC₅₀ (nM) | Reference |

| Thiazole Derivative 10 | Acetylcholinesterase (AChE) | 103.24 | [18] |

| Thiazole Derivative 16 | Acetylcholinesterase (AChE) | 108.94 | [18] |

| Acridine-thiazole hybrid | Acetylcholinesterase (AChE) | 6.5 | [18] |

| Benzylpiperidine-linked diarylthiazole | Acetylcholinesterase (AChE) | 300 | [18] |

| Coumarylthiazole derivative | Acetylcholinesterase (AChE) | 4580 | [18] |

| 2-amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase (AChE) | 129 | [19] |

| 2-amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | 83 | [19] |

Table 2: Inhibition of Carbonic Anhydrase by Thiazole Derivatives

| Compound | Enzyme | Kᵢ (µM) | Reference |

| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | 0.008 | [19][20] |

| 2-amino-4-(4-bromophenyl)thiazole | hCA II | 0.124 | [19][20] |

Table 3: Inhibition of Cyclooxygenase (COX) Enzymes by Thiazole Carboxamide Derivatives

| Compound | Enzyme | IC₅₀ (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |

| Compound 2a | COX-1 | 2.65 | 0.36 | [21] |

| COX-2 | 0.958 | [21] | ||

| Compound 2b | COX-1 | 0.239 | 1.25 | [21] |

| COX-2 | 0.191 | [21] | ||

| Compound 2j | COX-1 | 1.44 | 0.66 | [21] |

| COX-2 | 0.957 | [21] |

Experimental Workflow for Investigating Coenzyme Potential

To validate the hypothesis that this compound is a coenzyme precursor, a series of experiments can be conducted. The following workflow outlines a potential research approach.

Caption: Workflow for investigating coenzyme precursor potential.

Conclusion and Future Directions

This compound represents a molecule of significant interest at the intersection of chemistry and biology. While its direct role as a coenzyme remains to be proven, the hypothesis that it serves as a precursor to a novel coenzyme, 2-acetylthiazole-4-carboxylic acid, provides a fertile ground for future research. The established potent and diverse enzyme inhibitory activities of the broader thiazole family further underscore the potential of this compound and its derivatives as therapeutic agents.

Future research should focus on:

-

The definitive synthesis and full spectroscopic characterization of this compound.

-

The identification and characterization of the putative deacetylase responsible for its conversion to 2-aminothiazole-4-carboxylic acid.

-

The elucidation of the subsequent metabolic steps leading to the formation of 2-acetylthiazole-4-carboxylic acid.

-

A comprehensive screening of this compound and its derivatives against a wide range of enzymatic targets to explore their potential as enzyme inhibitors.

This technical guide provides a solid foundation for these future endeavors, offering the necessary background, data, and experimental frameworks to unlock the full potential of this promising molecule.

References

- 1. Artificial Enzymes with Thiazolium and Imidazolium Coenzyme Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. myneni.princeton.edu [myneni.princeton.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CN104163802A - 2-aminothiazole-4-ethyl formate preparation method - Google Patents [patents.google.com]

- 8. archives.ijper.org [archives.ijper.org]

- 9. synarchive.com [synarchive.com]

- 10. Thiazole synthesis [organic-chemistry.org]

- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eurekaselect.com [eurekaselect.com]

- 13. 2-(acetylamino)-1,3-thiazole-5-carboxylic acid(SALTDATA: FREE) synthesis - chemicalbook [chemicalbook.com]

- 14. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 15. Design and synthesis of thiazole-based hydroxamate histone deacetylase inhibitors with potent antitumor efficacy by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New benzothiazole/thiazole-containing hydroxamic acids as potent histone deacetylase inhibitors and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Exploration of certain 1,3-oxazole- and 1,3-thiazole-based hydroxamic acids as histone deacetylase inhibitors and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]

- 19. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

Spectroscopic and Synthetic Profile of 2-Acetamido-1,3-thiazole-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2-Acetamido-1,3-thiazole-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this exact compound in the public domain, this guide leverages data from structurally related analogs and established principles of spectroscopic analysis and synthetic chemistry to provide a predictive and practical framework for researchers.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics for this compound. These predictions are based on the analysis of similar compounds and established spectroscopic libraries.

Infrared (IR) Spectroscopy

The IR spectrum is anticipated to show characteristic absorptions for the N-H, C=O (amide and carboxylic acid), C=N, and C-S bonds.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300-2500 | Broad, Strong |

| N-H (Amide) | 3300-3100 | Medium |

| C-H (Aromatic/Thiazole) | ~3100 | Medium |

| C=O (Carboxylic Acid) | 1725-1700 | Strong |

| C=O (Amide I) | 1680-1640 | Strong |

| C=N (Thiazole Ring) | 1620-1580 | Medium |

| N-H Bend (Amide II) | 1570-1515 | Medium |

| C-S (Thiazole Ring) | 800-600 | Medium-Weak |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to exhibit the following signals. Chemical shifts are estimates and can vary based on solvent and concentration.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| COOH | 12.0 - 13.0 | Singlet (broad) | 1H |

| NH (Acetamido) | 9.0 - 10.0 | Singlet | 1H |

| Thiazole-H5 | 8.0 - 8.5 | Singlet | 1H |

| CH₃ (Acetamido) | 2.0 - 2.5 | Singlet | 3H |

Note: The broadness of the COOH proton signal is due to hydrogen bonding and exchange.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 165 - 175 |

| C=O (Amide) | 160 - 170 |

| C2 (Thiazole) | 155 - 165 |

| C4 (Thiazole) | 140 - 150 |

| C5 (Thiazole) | 110 - 125 |

| CH₃ (Acetamido) | 20 - 30 |

Mass Spectrometry

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used for molecular weight determination and fragmentation analysis.

| Ion | Expected m/z | Notes |

| [M]+• or [M+H]+ | ~186 or 187 | Molecular ion or protonated molecule |

| [M-CH₂CO]+• | ~144 | Loss of ketene from the acetamido group |

| [M-COOH]+ | ~141 | Loss of the carboxyl group |

| [C₂H₃O]+ | 43 | Acetyl cation fragment |

Experimental Protocols

A plausible synthetic route to this compound is the Hantzsch thiazole synthesis, a well-established method for the formation of thiazole rings.

Generalized Synthesis of this compound via Hantzsch Synthesis

This protocol outlines a general procedure. Optimization of reaction conditions, including temperature, reaction time, and purification methods, may be necessary.

Materials:

-

Ethyl 2-chloroacetoacetate

-

N-acetylthiourea

-

Ethanol

-

Sodium hydroxide (or other suitable base)

-

Hydrochloric acid

Procedure:

-

Thiazole Ring Formation:

-

Dissolve N-acetylthiourea in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add an equimolar amount of ethyl 2-chloroacetoacetate to the solution.

-

Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

The crude ethyl 2-acetamido-1,3-thiazole-4-carboxylate will precipitate. Filter the solid, wash with water, and dry.

-

-

Hydrolysis of the Ester:

-

Suspend the crude ethyl 2-acetamido-1,3-thiazole-4-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

-

Heat the mixture to reflux and maintain for 1-2 hours, or until the ester is fully hydrolyzed (monitored by TLC).

-

Cool the reaction mixture in an ice bath.

-

Carefully acidify the solution with hydrochloric acid to a pH of approximately 3-4.

-

The desired product, this compound, will precipitate out of the solution.

-

Filter the solid, wash with cold water to remove any inorganic salts, and dry under vacuum.

-

-

Purification:

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Spectroscopic Analysis Protocol

Instrumentation:

-

FTIR Spectrometer

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

Mass Spectrometer (EI or ESI)

Sample Preparation:

-

IR: Prepare a KBr pellet of the solid sample or acquire the spectrum using an ATR accessory.

-

NMR: Dissolve an appropriate amount of the sample in a deuterated solvent (e.g., DMSO-d₆) containing a reference standard (e.g., TMS).

-

Mass Spectrometry: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for ESI, or introduce the solid sample directly for EI.

Data Acquisition:

-

Acquire the spectra according to the standard operating procedures of the respective instruments.

Workflow and Pathway Visualization

The following diagrams illustrate the general synthetic and analytical workflow.

An In-Depth Technical Guide to 2-Acetamido-1,3-thiazole-4-carboxylic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key characteristics of 2-Acetamido-1,3-thiazole-4-carboxylic acid. While the initial discovery of this compound appears to be rooted in metabolic studies rather than targeted synthesis, its structural similarity to a wide range of biologically active thiazole derivatives has prompted interest in its potential applications. This document outlines a plausible synthetic route based on the principles of the Hantzsch thiazole synthesis, collates available physicochemical data, and discusses potential biological activities in the context of related compounds. Detailed experimental protocols and visualizations are provided to support further research and development efforts.

Discovery and History

The first documented identification of this compound appears in the context of metabolic studies. Research into the metabolism of other acetamidothiazole compounds in rats revealed the formation of this compound as a metabolite.[1] Specifically, a 1974 study on the metabolism of 2-Acetamido-4-chloromethylthiazole identified the title compound as one of the urinary metabolites.[1] This suggests that the initial discovery was a result of biotransformation rather than a direct synthetic effort.

The broader family of thiazole-containing compounds has a rich history in medicinal chemistry, with the thiazole ring being a key structural motif in numerous pharmaceuticals.[2] The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for the creation of this heterocyclic system and provides a foundational method for the deliberate synthesis of derivatives like this compound.[3]

While a specific, seminal "discovery" paper detailing the first chemical synthesis of this compound is not readily apparent in the historical literature, its existence as a metabolite spurred its characterization and subsequent availability as a chemical standard for research purposes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 50602-38-5 | N/A |

| Molecular Formula | C₆H₆N₂O₃S | N/A |

| Molecular Weight | 186.19 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | >300 °C | N/A |

| Solubility | Sparingly soluble in water and common organic solvents | N/A |

Synthetic Routes

The most logical and widely applicable method for the synthesis of this compound is a variation of the Hantzsch thiazole synthesis. This approach involves the condensation of an α-haloketone with a thioamide.

dot

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 2-acetamido-1,3-thiazole-4-carboxylate

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add N-acetylthiourea (1.0 eq) and absolute ethanol.

-

Stir the mixture until the N-acetylthiourea is partially dissolved.

-

Slowly add ethyl 2-chloroacetoacetate (1.05 eq) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water with stirring.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to yield pure ethyl 2-acetamido-1,3-thiazole-4-carboxylate.

Step 2: Hydrolysis to this compound

-

Suspend the ethyl 2-acetamido-1,3-thiazole-4-carboxylate (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

-

Heat the mixture to reflux and stir for 2-3 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water to remove any inorganic salts.

-

Dry the product under vacuum to yield this compound.

Potential Biological Activities and Signaling Pathways

Direct studies on the biological activity and associated signaling pathways of this compound are limited. However, the broader class of 2-amino-1,3-thiazole-4-carboxylic acid derivatives has been extensively investigated for a variety of biological activities, including antimicrobial, antifungal, and antiviral properties.[2]

It is plausible that this compound could serve as a scaffold for the development of novel therapeutic agents. The acetamido group at the 2-position and the carboxylic acid at the 4-position provide functional handles for further chemical modification to optimize biological activity and pharmacokinetic properties.

dot

Caption: Hypothetical signaling pathway modulation by a thiazole derivative.

Conclusion and Future Directions

The history of this compound is intrinsically linked to the study of xenobiotic metabolism. While not initially a product of targeted synthesis, its well-defined structure and the established biological significance of the thiazole core make it a compound of interest for further investigation. The proposed synthetic route, based on the robust Hantzsch reaction, provides a clear path for its production and derivatization.

Future research should focus on a comprehensive evaluation of the biological activity of this compound and its derivatives. Screening against a panel of microbial strains, viruses, and cancer cell lines could uncover novel therapeutic applications. Furthermore, elucidation of its mechanism of action and interaction with specific cellular targets will be crucial for its development as a potential drug candidate. The amenability of its structure to chemical modification offers a promising avenue for the generation of a library of analogues with optimized potency and selectivity.

References

The Ubiquitous Metabolite: A Technical Guide to 2-Acetylthiazole-4-carboxylic Acid in Organisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence, proposed biosynthesis, and analytical methodologies for 2-acetylthiazole-4-carboxylic acid. This fascinating molecule has been identified across all domains of life, from bacteria to eukaryotes, suggesting a fundamental, yet underexplored, biological role. Its widespread presence and chemical structure hint at its potential as a novel coenzyme. This document consolidates the current knowledge, presents quantitative data, details a robust experimental protocol for its analysis, and proposes a hypothetical biosynthetic pathway and physiological function to stimulate further research and exploration of its potential in drug development.

Introduction

2-Acetylthiazole-4-carboxylic acid is a sulfur- and nitrogen-containing heterocyclic organic compound. Its discovery in a vast array of organisms, including eukaryotes, archaebacteria, and eubacteria, points towards a conserved and significant biological function.[1][2] The presence of a reactive carbonyl group and a carboxylic acid moiety on a stable thiazole ring suggests its involvement in enzymatic reactions, potentially as a coenzyme.[1][2] This guide aims to provide a detailed technical resource for researchers interested in this ubiquitous metabolite.

Natural Occurrence and Quantitative Data

2-Acetylthiazole-4-carboxylic acid has been detected and quantified in a variety of organisms, with concentrations ranging from 27 to 1100 nmol/g dry weight of tissue.[1][2] This wide range suggests variability in its metabolic importance or regulation across different species.

Table 1: Quantitative Occurrence of 2-Acetylthiazole-4-carboxylic Acid in Various Organisms

| Organism Domain | Species | Tissue/Cell Type | Concentration (nmol/g dry weight) |

| Eukaryota | Saccharomyces cerevisiae (Yeast) | Whole Cells | 120 |

| Phycomyces blakesleeanus (Fungus) | Mycelia | 110 | |

| Bovine | Liver | 48 | |

| Rat | Liver | 27 | |

| Archaebacteria | Methanobacterium thermoautotrophicum | Whole Cells | 1100 |

| Halobacterium halobium | Whole Cells | 280 | |

| Eubacteria | Escherichia coli | Whole Cells | 96 |

| Bacillus subtilis | Whole Cells | 74 |

Data extracted from White, R. H. (1990). Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material. Experientia, 46(3), 274-6.[1][2]

Proposed Biosynthesis

While the definitive biosynthetic pathway for 2-acetylthiazole-4-carboxylic acid has not been elucidated, a hypothetical pathway can be proposed based on the known biosynthesis of other thiazole-containing natural products, which commonly utilize cysteine as a precursor for the N-C-C-S backbone of the thiazole ring.[1]

A plausible route involves the condensation of cysteine with a three-carbon keto-acid, such as pyruvic acid or a related metabolite, followed by an oxidative cyclization to form the thiazoline ring, which is then further oxidized to the aromatic thiazole. The acetyl group at the C2 position could be derived from acetyl-CoA, potentially through a subsequent enzymatic acylation.

References

Preliminary Investigation of 2-Acetamido-1,3-thiazole-4-carboxylic Acid Toxicity: A Review of Related Compounds

Introduction

2-Acetamido-1,3-thiazole-4-carboxylic acid is a heterocyclic compound containing a thiazole ring, an acetamido group, and a carboxylic acid moiety. Thiazole-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties. However, the introduction of any new chemical entity into the drug development pipeline necessitates a thorough toxicological evaluation. This guide synthesizes available toxicity data on related molecules to provide a foundational understanding for researchers, scientists, and drug development professionals initiating studies on this compound.

Toxicological Assessment of Structurally Related Compounds

The toxicological profile of this compound can be preliminarily inferred by examining compounds with shared structural motifs: the acetamide group, the thiazole-4-carboxylic acid core, and general carboxylic acid-containing drugs.

Acetamide

Acetamide, a simple amide, has been studied for its carcinogenic potential. In vivo studies in F344 gpt delta rats indicated that acetamide is not mutagenic.[1] However, at carcinogenic doses, it was found to significantly increase the proliferation of Ki67-positive hepatocytes, suggesting a non-genotoxic mechanism of hepatocarcinogenesis driven by cell proliferation.[1] The no-observed-adverse-effect level (NOAEL) for acetamide in a 13-week study was determined to be 0.625%, equivalent to 394 mg/kg body weight/day.[1] Adverse effects were noted in the hematopoietic system at higher doses, including changes in red blood cell parameters.[1]

Thiazole Derivatives

Derivatives of 2-amino-1,3-thiazole-4-carboxylic acid have been synthesized and evaluated for various biological activities, including fungicidal, antiviral, and anticancer effects.[2][3] While these studies focus on efficacy, they provide a context for the types of biological systems these molecules can interact with. For instance, some novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives have shown high antiproliferative potency on human K563 leukemia cells.[3] Such potent bioactivity underscores the need for careful toxicological screening.

Furthermore, 2-substituted thiazolidine-4(R)-carboxylic acids, which share the thiazole-like core, have been investigated as prodrugs of L-cysteine to protect against acetaminophen-induced hepatotoxicity.[4][5] This suggests that the thiazole ring itself may be well-tolerated and can be engineered for specific biological functions.

Carboxylic Acid-Containing Drugs

Many drugs containing a carboxylic acid moiety are associated with idiosyncratic drug toxicity (IDT), which may be linked to the formation of reactive acyl glucuronide metabolites.[6] The rate of acyl migration in these metabolites has been proposed as a predictor of their reactivity.[6] Additionally, the formation of reactive acyl Coenzyme A (CoA) conjugates is another known mechanism of toxicity for this class of drugs.[6] Therefore, the metabolic fate of the carboxylic acid group in this compound is a critical area for toxicological investigation.

Proposed Experimental Workflow for Toxicity Assessment

Based on the potential toxicities inferred from related compounds, a logical experimental workflow for the preliminary toxicological investigation of this compound is proposed.

Caption: Proposed workflow for the toxicological assessment of this compound.

Detailed Methodologies for Key Experiments

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Plate human hepatoma (HepG2) cells in 96-well plates at a density of 1 x 104 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare a series of dilutions of this compound in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

In Vivo Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)

-

Animal Model: Use healthy, young adult female rats (e.g., Sprague-Dawley).

-

Dosing: Administer a single oral dose of this compound to a group of three rats. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).

-

Observation: Observe the animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Stepwise Procedure: If no mortality is observed, a higher dose is used in another group of three animals. If mortality occurs, the test is repeated at a lower dose.

-

Endpoint: The test is concluded when mortality is observed at a certain dose level or when no mortality is observed at the highest dose level. The result is the classification of the substance into a specific toxicity class.

Potential Signaling Pathways of Toxicity

Given the data on acetamide-induced hepatotoxicity through cell proliferation, a potential signaling pathway to investigate for this compound could involve growth factor signaling pathways that regulate cell cycle progression.

Caption: Hypothetical signaling pathway for compound-induced hepatocyte proliferation.

Conclusion

While direct toxicological data for this compound is currently lacking, an analysis of structurally related compounds provides a valuable starting point for its toxicological evaluation. Key areas of potential concern include hepatotoxicity via non-genotoxic mechanisms (inferred from acetamide) and the formation of reactive metabolites (a general concern for carboxylic acid-containing drugs). The proposed experimental workflow provides a systematic approach to characterizing the toxicological profile of this compound, starting with in vitro screening and progressing to more comprehensive in vivo studies. Future research should focus on elucidating the metabolic fate of the compound and investigating its potential to induce cell proliferation and form reactive metabolites.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated - PubMed [pubmed.ncbi.nlm.nih.gov]